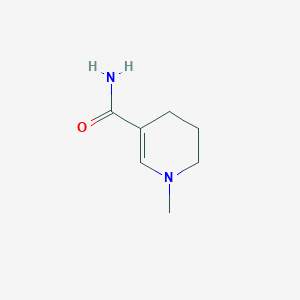
4-Aminopiperidine
Overview
Description
4-Aminopiperidine is an organic compound with the chemical formula C₅H₁₂N₂. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is a versatile intermediate used in the preparation of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
4-Aminopiperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It serves as an intermediate in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
Target of Action
4-Aminopiperidine, also known as piperidin-4-amine, primarily targets the potassium channel . It is used as a research tool in characterizing subtypes of the potassium channel . The potassium channel plays a crucial role in maintaining the electrical potential of cells and is involved in various physiological processes such as nerve impulse transmission and muscle contraction.
Mode of Action
This compound potentiates the release of acetylcholine (ACh) by blocking the potassium channel in the axon terminal . This blockage leads to an increase in the concentration of ACh, a neurotransmitter that is well related with memory and learning .
Biochemical Pathways
The compound’s action affects the potassium conductance pathway . By blocking the potassium channels, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical potential of the cell. This disruption can potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Pharmacokinetics
The pharmacokinetics of this compound involve its extensive metabolism by cytochrome P450s , with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction . .
Result of Action
The action of this compound results in the potentiation of acetylcholine release, which can enhance cognitive functions and memory . It has been used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
Safety and Hazards
Thermal decomposition of 4-Aminopiperidine can lead to the release of irritating gases and vapors . It causes burns of eyes, skin, and mucous membranes . It’s flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Future Directions
4-Aminopiperidine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It’s suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy and an online tool is provided to assist physicians to select patients with gain-of-function mutations suited to this treatment .
Biochemical Analysis
Biochemical Properties
4-Aminopiperidine interacts with several enzymes, proteins, and other biomolecules. It is extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing its N-dealkylation reaction . The compound’s metabolic fates include ring R-oxidation to lactams, N-oxidation, the N-dealkylation of the side chain R-carbon, and ring-opening reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to have remarkable antifungal activity . At certain concentrations, it can have toxic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the active site pocket of enzymes, leading to the exposure of the reaction center of substrates to the heme iron for the catalytic electron transfer from cofactors . This results in changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study using a rat spinal cord injury model, inhibition of calmodulin with the licensed drug trifluoperazine inhibited AQP4 localization to the blood-spinal cord barrier, ablated CNS edema, and led to accelerated functional recovery compared with untreated animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing its N-dealkylation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopiperidine can be synthesized through several methods. One common approach involves the reduction of 4-nitropiperidine using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitropiperidine. This process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or platinum, to achieve the reduction. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form piperidine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Comparison with Similar Compounds
4-Aminopiperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the amino group at the 4-position.
4-Methylpiperidine: A derivative with a methyl group instead of an amino group at the 4-position.
4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIMDOZSUCSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329842 | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-19-3, 1219803-60-7 | |
| Record name | 4-Piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1219803-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that 4-aminopiperidine derivatives exhibit selective activity against bloodstream-form Trypanosoma brucei rhodesiense trypomastigotes and the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum. [] The exact mechanism of action against these parasites remains to be fully elucidated.
A: Certain this compound derivatives, designed based on structural motifs of verapamil and flunarizine, demonstrate activity as N-type calcium channel antagonists. [] These compounds exhibit potent antinociceptive effects in pain models, suggesting their potential in pain management.
A: Studies show that this compound compounds interfere with the assembly and release of infectious HCV particles, acting synergistically with direct-acting antivirals like Telaprevir and Daclatasvir. [] The precise molecular mechanisms underlying this inhibition are still under investigation.
ANone: The molecular formula of this compound is C5H12N2, and its molecular weight is 100.16 g/mol.
A: Yes, various spectroscopic techniques, including HR-MS and 1H-NMR, have been used to confirm the structures of newly synthesized this compound derivatives. [] Additionally, NMR studies have been employed to investigate the conformational behavior of peptides containing this compound-4-carboxylic acid (Api). [, ]
A: Research has shown that incorporating tetramethylpiperidine-containing poly(oxypropylenediamine), derived from 2,2,6,6-tetramethyl-4-aminopiperidine, into epoxy resin backbones enhances their UV stability. []
A: Molecular docking studies have provided insights into the binding modes of this compound-based inhibitors with target proteins like protein kinase B and influenza A hemagglutinin. [, ] Additionally, quantum mechanics-based reactivity calculations have aided in understanding the metabolism of this compound drugs by cytochrome P450s. []
A: Yes, 3D-QSAR models, including CoMFA and CoMSIA, have been developed for tricyclic piperazine/piperidine derivatives, revealing crucial structural features influencing their antagonistic activity against integrin αvβ3/αIIbβ3. []
A: SAR studies have revealed that modifications to the this compound core, such as N-alkylation, N-acylation, and introduction of various substituents, significantly impact the activity, potency, and selectivity of the resulting derivatives. [, , , , , , , , , , ] For instance, in the context of HCV inhibition, modifying the this compound scaffold led to derivatives with increased potency and improved ADME properties. []
A: Yes, stereochemistry plays a significant role in the biological activity of this compound derivatives. For example, in a series of enkephalin analogues, the stereochemistry of the phenylalanine residue linked to tyrosine through a this compound spacer significantly influenced the opioid agonist activity. []
A: Certain this compound derivatives, particularly those containing a secondary amide bond, can be susceptible to hydrolysis. [] This highlights the importance of optimizing the chemical structure and developing appropriate formulation strategies to enhance stability.
A: this compound drugs undergo extensive metabolism by cytochrome P450s, primarily by the CYP3A4 isoform. [] Molecular modeling and reactivity calculations have provided insights into the N-dealkylation mechanism catalyzed by CYP3A4, paving the way for optimizing drug metabolism profiles.
A: Research has focused on optimizing the ADME properties of this compound derivatives, particularly for improving in vitro and in vivo profiles. For instance, in the development of HCV inhibitors, structural modifications led to derivatives with reduced in vitro toxicity and improved ADME characteristics. []
A: Various in vitro assays have been utilized, including those evaluating antiprotozoal activity, [] inhibition of influenza A viral entry, [] and antagonism of integrin αvβ3/αIIbβ3. []
A: Yes, animal models have been crucial in evaluating the efficacy of this compound derivatives. Examples include a rat model of neuropathic pain to assess the analgesic effects of N-type calcium channel blockers, [] a mouse model of Type II diabetes to evaluate the glucose-lowering effects of indirect AMPK activators, [] and a mouse model of lymphoid leukemia L1210 to determine the antitumor activity of spin-labeled nitrosourea derivatives. []
A: Various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed for the characterization and quantification of this compound and its derivatives. [, , , ]
A: The solubility of this compound derivatives in aqueous and organic solvents is a crucial factor influencing their bioavailability and efficacy. [, , ] Researchers have explored strategies to enhance solubility, such as incorporating hydrophilic groups or utilizing specific formulation techniques, to improve their therapeutic potential.
A: Yes, this compound derivatives have been shown to interact with drug-metabolizing enzymes, specifically cytochrome P450s, which play a crucial role in their metabolism. [] Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing dosing regimens.
A: this compound derivatives have found applications in various disciplines, including medicinal chemistry, materials science, and catalysis. [, , , , , , , , , , , ] Their diverse biological activities make them attractive candidates for developing therapeutics, while their unique chemical properties enable their use in materials and catalytic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


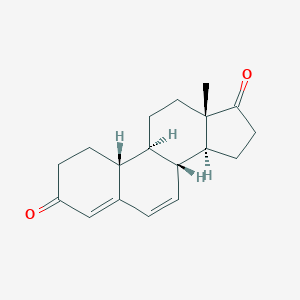


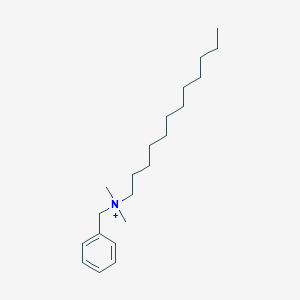



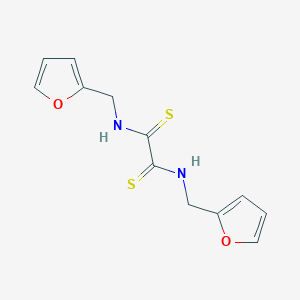
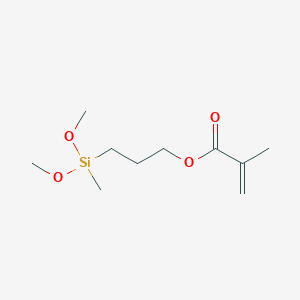


![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

